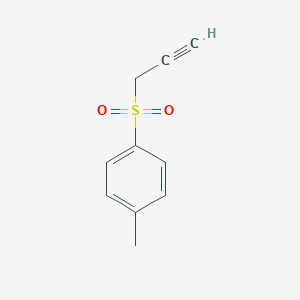

Benzene, 1-methyl-4-(2-propynylsulfonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene, 1-methyl-4-(2-propynylsulfonyl)- is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-methyl-4-(2-propynylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methyl-4-(2-propynylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzene, 1-methyl-4-(2-propynylsulfonyl)-, also known as a sulfonyl-substituted aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and relevant research findings.

Synthesis and Characterization

The synthesis of Benzene, 1-methyl-4-(2-propynylsulfonyl)- typically involves the reaction of 4-methylphenol with propynylsulfonyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that sulfonyl derivatives exhibit significant antimicrobial activity. For instance, compounds derived from 4-methyl-1-benzenesulfonyl chloride have shown antibacterial and antifungal properties. A study demonstrated that certain synthesized complexes exhibited effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .

| Compound | Activity | Tested Strains | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 |

| Compound B | Antifungal | C. albicans | 12 |

| Compound C | Antimicrobial | S. aureus | 18 |

Anti-inflammatory Effects

The anti-inflammatory activity of sulfonyl compounds has been documented in various studies. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Metabolic Pathways and Toxicology

Understanding the metabolic pathways of Benzene, 1-methyl-4-(2-propynylsulfonyl)- is crucial for assessing its biological activity and safety profile. Benzene derivatives are primarily metabolized in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can exert both therapeutic and toxic effects .

Absorption and Distribution

Benzene compounds are known to be lipophilic, which influences their absorption and distribution within biological systems. Studies have shown that these compounds can readily cross biological membranes, accumulating in lipid-rich tissues such as the liver and brain .

Case Studies

A notable case study highlighted the risk assessment associated with benzene exposure, emphasizing the importance of genetic polymorphisms in metabolism that may influence individual susceptibility to toxicity and disease development . This underscores the necessity for personalized approaches in therapeutic applications involving benzene derivatives.

Propriétés

IUPAC Name |

1-methyl-4-prop-2-ynylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKABKQMDZXMAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073407 |

Source

|

| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16192-07-7 |

Source

|

| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016192077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(2-propynylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.